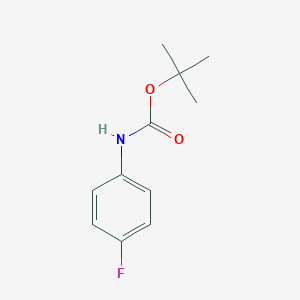

Tert-butyl 4-fluorophenylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWNENFSPSLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406847 | |

| Record name | tert-butyl 4-fluorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60144-53-8 | |

| Record name | Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60144-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-fluorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-fluorophenylcarbamate

CAS Number: 60144-53-8

This technical guide provides a comprehensive overview of tert-butyl 4-fluorophenylcarbamate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-4-fluoroaniline, is a white to off-white solid. While specific data for this compound is not extensively published, the properties of closely related analogs and general knowledge of N-Boc protected anilines provide a strong basis for its characterization.

| Property | Value | Reference |

| CAS Number | 60144-53-8 | |

| Molecular Formula | C₁₁H₁₄FNO₂ | |

| Molecular Weight | 211.23 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not available. For comparison, the melting point of the analogous tert-butyl (4-chlorophenyl)carbamate is 102-103 °C. | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectral characteristics for this and closely related compounds.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.50 (br s, 1H, NH), 1.52 (s, 9H, C(CH₃)₃). (Expected based on analogs) | |

| ¹³C NMR (CDCl₃) | δ 152.7, 159.0 (d, J=242 Hz), 134.0, 120.5 (d, J=8 Hz), 115.5 (d, J=22 Hz), 80.5, 28.3. (Expected based on analogs) | |

| IR (KBr) | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching (around 1220 cm⁻¹). | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 211.10. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is a representative procedure for the Boc protection of 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-

Technical Guide: Physical Properties of Tert-butyl 4-fluorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of tert-butyl 4-fluorophenylcarbamate. Due to a lack of extensive characterization in publicly available literature, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties applicable to this and other organic compounds.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO₂ | MSDS[1] |

| Molecular Weight | 211.23 g/mol | MSDS[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Note: A Safety Data Sheet (SDS) for tert-butyl n-(4-fluorophenyl)carbamate indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of an organic solid like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and accurate technique.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

-

Capillary tubes (sealed at one end)[5]

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered organic solid is placed in a capillary tube to a height of about 2-3 mm.[5] The tube is then tapped gently to pack the sample at the bottom.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is heated again, with the temperature rising slowly (1-2 °C per minute) as it approaches the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For smaller sample quantities, the capillary method is often employed.[6][7][8][9][10]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid for the bath (e.g., mineral oil)[8]

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.[7]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the oil bath of a Thiele tube.[7][8]

-

Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.[7]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.[7][8]

-

Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[7][8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This protocol outlines a qualitative method for determining solubility in various solvents.[11][12][13][14][15]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or shaker

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

Initial Test: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.[11]

-

Solvent Addition: A small volume of the chosen solvent (e.g., 0.1 mL) is added to the test tube.[11]

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[15]

-

Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the substance is considered soluble in that solvent at that concentration.

-

Incremental Solvent Addition: If the solid has not dissolved, another small volume of the solvent is added, and the process of mixing and observation is repeated. This is continued up to a defined total volume of solvent (e.g., 1 mL).

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).

-

Heating: If the substance is insoluble at room temperature, the mixture can be gently heated to determine the effect of temperature on solubility.[15]

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

Caption: General workflow for the determination of physical properties of a synthesized compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. westlab.com [westlab.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Solubility Profile of Tert-butyl 4-fluorophenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of tert-butyl 4-fluorophenylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public-domain literature and chemical databases, this document focuses on theoretical solubility principles, qualitative solubility information derived from structurally similar compounds, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various organic solvent systems.

Introduction

This compound, also known as N-Boc-4-fluoroaniline, is a vital building block in the synthesis of a wide range of biologically active molecules. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. An understanding of its solubility profile is paramount for process optimization, ensuring reaction efficiency, and achieving desired product purity. This guide addresses the current knowledge gap in quantitative solubility data by providing a robust framework for its theoretical estimation and experimental determination.

Theoretical Solubility Principles

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar characteristics:

-

Polar Moieties: The carbamate group (-NHCOO-) can participate in hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions. The fluorine atom also contributes to the molecule's polarity.

-

Non-Polar Moieties: The phenyl ring and the tert-butyl group are non-polar and contribute to van der Waals forces.

Based on these structural features, it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar protic solvents, with lower solubility in purely non-polar solvents.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative data for a structurally similar compound, N-Boc aniline, indicates slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] This suggests that this compound may also have limited solubility in these solvents.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents based on theoretical principles. It is crucial to note that these are estimations and should be confirmed through experimental validation.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble to Moderately Soluble | Capable of strong dipole-dipole interactions with the carbamate and fluoro-substituted phenyl groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Slightly Soluble | Can act as hydrogen bond donors and acceptors, but the non-polar regions may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Good balance of polarity to interact with the polar groups while solvating the non-polar regions. |

| Ethers | Diethyl ether, Dioxane | Moderately to Slightly Soluble | Can act as hydrogen bond acceptors but lack donor capabilities, offering moderate solvating power. |

| Hydrocarbons | Hexane, Heptane, Toluene | Likely Insoluble to Sparingly Soluble | Dominated by van der Waals forces, which are insufficient to overcome the polar interactions of the solute. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common and reliable techniques for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifugation or filtration (using a filter compatible with the solvent) of an aliquot of the supernatant is recommended.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.

-

Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for estimating solubility.

Methodology:

-

Saturation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

-

Sampling: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent completely under a stream of inert gas, in a vacuum oven, or on a hot plate at a temperature that will not cause decomposition of the solute.

-

Weighing: Once the solvent is fully evaporated, weigh the container with the solid residue.

-

Calculation: The solubility is determined by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides a solid foundation for researchers and professionals working with this compound. By understanding the theoretical principles of solubility and employing the detailed experimental protocols provided, scientists can accurately determine the solubility of this compound in their specific solvent systems of interest. This knowledge is crucial for the successful design, optimization, and execution of synthetic routes and formulation processes in the pharmaceutical and chemical industries. It is recommended that solubility is determined experimentally for each specific application to ensure accuracy and reproducibility.

References

Spectroscopic Data of Tert-butyl 4-fluorophenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-fluorophenylcarbamate, a key intermediate in medicinal chemistry and drug development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| t-Butyl (9H) | ~1.5 | Singlet | - |

| Aromatic (2H) | ~7.3-7.5 | Multiplet | - |

| Aromatic (2H) | ~6.9-7.1 | Multiplet | - |

| N-H (1H) | ~6.5-7.0 | Broad Singlet | - |

Predicted in CDCl₃ at 400 MHz.

The nine protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm, a characteristic signal for this group[1]. The aromatic protons will be split into complex multiplets due to both proton-proton and proton-fluorine coupling. The two protons ortho to the carbamate group are expected to be downfield (~7.3-7.5 ppm) compared to the two protons ortho to the fluorine atom (~6.9-7.1 ppm). The N-H proton typically appears as a broad singlet in the region of 6.5-7.0 ppm, and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~153 |

| C-F | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| C-N | ~134 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic CH (ortho to -NHCOO) | ~120 (d, ³JCF ≈ 8 Hz) |

| Aromatic CH (ortho to -F) | ~115 (d, ²JCF ≈ 22 Hz) |

| C(CH₃)₃ | ~81 |

| C(CH₃)₃ | ~28 |

Predicted in CDCl₃ at 100 MHz.

The carbonyl carbon of the carbamate is expected around 153 ppm. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings. The quaternary carbon of the tert-butyl group is predicted to be around 81 ppm, while the methyl carbons will appear around 28 ppm.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Sharp to broad, medium intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak intensity |

| Aliphatic C-H Stretch | 2850-2950 | Medium to strong intensity |

| C=O Stretch (Amide I) | 1680-1720 | Strong, sharp intensity |

| N-H Bend (Amide II) | 1500-1550 | Medium to strong intensity |

| Aromatic C=C Stretch | 1450-1600 | Medium intensity |

| C-F Stretch | 1100-1250 | Strong intensity |

| C-O Stretch | 1200-1300 | Strong intensity |

The IR spectrum will be characterized by a strong carbonyl absorption of the carbamate group. The N-H stretching and bending vibrations are also key features. The strong absorption due to the C-F bond stretch is another important diagnostic peak.

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 211 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₄H₈]⁺ |

| 112 | [H₂N-C₆H₄-F]⁺ |

| 95 | [C₆H₄F]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

The molecular ion peak is expected at m/z 211. A common fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. The base peak is often the tert-butyl cation at m/z 57.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Synthesis and Purification

This compound can be synthesized by reacting 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base such as triethylamine or pyridine.

The crude product is typically purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent. The purity of the final product should be confirmed by thin-layer chromatography (TLC) and melting point determination.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source or an electron ionization (EI) source.

-

Acquisition: For ESI, infuse the sample solution directly into the source. For EI, a direct insertion probe or a gas chromatography (GC) inlet can be used. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-fluorophenylcarbamate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 4-fluorophenylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data, ensuring a thorough understanding of this compound's structural features as revealed by one of the most powerful analytical techniques in modern chemistry.

Introduction: The Structural Significance of this compound

This compound is a key building block in organic synthesis, particularly in the construction of more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle for the amine functionality, while the 4-fluorophenyl moiety is a common pharmacophore known to modulate metabolic stability and binding affinity. A precise understanding of its ¹H NMR spectrum is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its chemical structure.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the chemical environment of each proton, influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of the aromatic ring, and through-bond and through-space spin-spin coupling. Based on established principles and data from analogous structures, we can predict the key features of the spectrum.

The molecule possesses three distinct proton environments that will give rise to signals in the ¹H NMR spectrum:

-

The Tert-butyl Protons (A): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a relatively upfield region of the spectrum, typically around 1.5 ppm. This is a characteristic signature of the Boc protecting group.

-

The Aromatic Protons (B and C): The four protons on the 4-fluorophenyl ring are chemically non-equivalent due to their relationship with the fluorine and carbamate substituents. They will appear as two distinct signals in the aromatic region of the spectrum (typically 6.9-7.5 ppm). The protons ortho to the fluorine atom (and meta to the carbamate group) will be influenced by both substituents, as will the protons meta to the fluorine (and ortho to the carbamate). The symmetry of the para-substituted ring will result in an AA'BB' spin system, which often simplifies to a pattern resembling two doublets of doublets or two triplets, due to coupling to the adjacent aromatic protons and the fluorine atom.

-

The Amine Proton (D): The N-H proton of the carbamate group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but it is generally expected to be in the range of 6.5-8.0 ppm in a non-protic solvent like chloroform-d.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask and micropipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle swirling or brief sonication can be used to aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30-45 degrees)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 for a sample of this concentration)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity (splitting pattern) and coupling constants (J-values) of the signals.

-

In-Depth Spectral Analysis

While a publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, we can construct a highly accurate predicted spectrum based on data from closely related compounds. The following table summarizes the expected ¹H NMR spectral data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Tert-butyl (A) | ~1.51 | Singlet (s) | 9H | N/A |

| Aromatic (C) | ~7.00 | Triplet (t) or Doublet of Doublets (dd) | 2H | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 8.8 Hz |

| Aromatic (B) | ~7.35 | Doublet of Doublets (dd) | 2H | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 5.2 Hz |

| Amine (D) | ~6.50 | Broad Singlet (br s) | 1H | N/A |

Note: The predicted chemical shifts and coupling constants are based on analysis of analogous compounds such as tert-butyl (4-chlorophenyl)carbamate and tert-butyl (4-bromophenyl)carbamate, and the known effects of a fluorine substituent. The exact values may vary slightly in an experimental spectrum.

Analysis of Key Spectral Regions:

-

Upfield Region (0-2 ppm): The most prominent signal in this region is the sharp singlet at approximately 1.51 ppm, integrating to nine protons. This is the unmistakable signature of the tert-butyl group of the Boc protecting moiety and serves as a primary confirmation of its presence.

-

Aromatic Region (6.5-8.0 ppm): This region contains the signals for the four protons of the 4-fluorophenyl ring and the single amine proton.

-

The protons ortho to the carbamate group (and meta to the fluorine, B ) are expected to be deshielded and appear further downfield, around 7.35 ppm. Due to coupling with the adjacent aromatic protons and the fluorine atom, this signal will likely appear as a doublet of doublets.

-

The protons meta to the carbamate group (and ortho to the fluorine, C ) will be shielded relative to the other aromatic protons and are expected to resonate around 7.00 ppm. This signal will also be split by the neighboring aromatic protons and the fluorine, often appearing as a triplet or a doublet of doublets. The coupling between the aromatic protons and the fluorine atom is a key diagnostic feature.

-

The carbamate N-H proton (D ) is expected to appear as a broad singlet around 6.50 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR analysis.

Caption: Molecular structure with labeled proton environments.

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation

The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The following points contribute to the trustworthiness of the analysis:

-

Internal Consistency: The integration of the signals must correspond to the number of protons in each environment (9H for the tert-butyl group, 2H for each of the two types of aromatic protons, and 1H for the amine proton).

-

Coupling Constants: The J-values for coupled protons must be identical. For example, the H-H coupling constant observed in the signal for the 'B' protons must match the H-H coupling constant in the signal for the 'C' protons.

-

Reference to TMS: The use of an internal standard like TMS ensures the accuracy and reproducibility of the chemical shift measurements across different experiments and spectrometers.

-

Comparison with Analogs: The observed chemical shifts and coupling patterns should be consistent with those reported for structurally similar molecules, such as other N-Boc protected anilines and substituted phenylcarbamates.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. The distinct signals for the tert-butyl, aromatic, and amine protons, along with their characteristic chemical shifts, integrations, and coupling patterns, allow for an unambiguous confirmation of its molecular structure. This guide provides the theoretical and practical framework for researchers to confidently acquire, interpret, and utilize this critical analytical data in their scientific endeavors.

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Tert-butyl 4-fluorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Tert-butyl 4-fluorophenylcarbamate. Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related compounds. The methodologies for acquiring such data are also detailed to facilitate experimental verification.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for this compound are summarized in the table below. These values are estimated based on known ¹³C NMR data for analogous structures, including 4-fluoroaniline and various substituted tert-butyl phenylcarbamates. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~134 | Aromatic carbon attached to nitrogen, expected to be deshielded. |

| C2/C6 | ~120 | Aromatic carbons ortho to the carbamate group, influenced by the fluorine atom. |

| C3/C5 | ~115 (d, ¹JCF ≈ 22 Hz) | Aromatic carbons meta to the carbamate group and ortho to the fluorine, showing coupling to fluorine. |

| C4 | ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |

| C=O | ~153 | Carbonyl carbon of the carbamate group. |

| -C(CH₃)₃ | ~81 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the assignment of the ¹³C NMR signals.

In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 4-fluorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of tert-butyl 4-fluorophenylcarbamate, a compound of interest in pharmaceutical and chemical research. The guide outlines predicted fragmentation patterns, proposes experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents visualizations of the fragmentation pathways.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | N-Boc-4-fluoroaniline, tert-butyl N-(4-fluorophenyl)carbamate |

| Molecular Formula | C₁₁H₁₄FNO₂ |

| Molecular Weight | 211.23 g/mol |

| Structure | |

|

Predicted Electron Ionization (EI) Mass Spectrometry Data

The following table summarizes the predicted prominent ions in the Electron Ionization (EI) mass spectrum of this compound. The fragmentation of tert-butyl carbamates is characterized by several key pathways, including the loss of the stable tert-butyl carbocation, elimination of isobutylene, and cleavage of the carbamate group.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 211 | [C₁₁H₁₄FNO₂]⁺• | - | Molecular Ion |

| 196 | [C₁₀H₁₁FNO₂]⁺• | CH₃• | Loss of a methyl radical from the tert-butyl group |

| 155 | [C₇H₆FNO]⁺• | C₄H₉• | Cleavage of the tert-butyl group |

| 111 | [C₆H₆FN]⁺• | C₅H₈O₂ | Loss of the entire tert-butoxycarbonyl (Boc) group |

| 95 | [C₆H₄F]⁺ | C₅H₁₀NO₂ | Cleavage of the C-N bond with loss of the carbamate group |

| 57 | [C₄H₉]⁺ | C₇H₅FNO₂ | Formation of the tert-butyl cation |

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under mass spectrometric conditions is expected to follow several well-established pathways for Boc-protected amines.

Alpha-Cleavage and Rearrangements of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is prone to characteristic fragmentation patterns. A primary fragmentation involves the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (a neutral loss of 44 Da). Another common fragmentation is the formation of the highly stable tert-butyl cation at m/z 57.

Cleavage of the Carbamate Bond

Cleavage of the N-C(O) bond can lead to the formation of the 4-fluoroaniline radical cation. Further fragmentation of the aromatic ring can also occur.

Tert-butyl 4-fluorophenylcarbamate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-fluorophenylcarbamate, also known as N-(tert-Butoxycarbonyl)-4-fluoroaniline, is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, incorporating a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, imparts unique properties that are highly valuable in the synthesis of complex pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the Boc group provides a means for the controlled introduction of the 4-fluoroaniline moiety during a synthetic sequence. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a 4-fluorophenyl group attached to a carbamate functional group, which is further substituted with a tert-butyl group.

Chemical Structure:

Molecular Formula: C₁₁H₁₄FNO₂[1]

CAS Number: 60144-53-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like melting and boiling points can vary.

| Property | Value | Reference |

| Molecular Weight | 211.23 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 121-123 °C (for a related compound, tert-butyl [(4-methylphenyl)sulfonyl]carbamate) | [3][4] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like acetone. |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from closely related compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 2H | Ar-H (ortho to -NH) |

| ~6.9-7.1 | m | 2H | Ar-H (ortho to -F) |

| ~6.5 | br s | 1H | N-H |

| 1.51 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d) | C-F |

| ~153 | C=O (carbamate) |

| ~134 | Ar-C (ipso to -NH) |

| ~120 (d) | Ar-C (ortho to -NH) |

| ~115 (d) | Ar-C (ortho to -F) |

| ~80 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular ion) |

| 155 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 111 | [F-C₆H₄-NH₂]⁺ (4-fluoroaniline cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Reaction:

F-C₆H₄-NH₂ + ( (CH₃)₃COCO )₂O → F-C₆H₄-NH-CO-O-C(CH₃)₃ + CO₂ + (CH₃)₃COH

Materials:

-

4-Fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as an off-white solid.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for the selective modification of other parts of a molecule without affecting the reactive aniline nitrogen. The 4-fluorophenyl moiety is a common feature in many modern pharmaceuticals due to the favorable properties conferred by the fluorine atom.

While there are no known direct biological signaling pathways associated with this compound itself, its derivatives are being investigated in various therapeutic areas. The Boc group can be easily removed under acidic conditions to liberate the free amine, which can then be further functionalized to produce the final drug candidate.

Mandatory Visualization

dot

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the unique combination of a fluorine atom and a Boc-protecting group make it an essential tool for medicinal chemists. This technical guide has provided a detailed overview of its chemical structure, properties, a standard synthesis protocol, and its role in the development of new therapeutic agents. The provided data and methodologies are intended to support researchers and scientists in their ongoing efforts to innovate in the pharmaceutical industry.

References

Stability and Degradation of Tert-butyl 4-fluorophenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of tert-butyl 4-fluorophenylcarbamate, a key intermediate in pharmaceutical synthesis. The document outlines the compound's susceptibility to various stress conditions, including acidic, basic, thermal, and photolytic degradation. Detailed degradation pathways are proposed based on established chemical principles of carbamate chemistry. Furthermore, this guide presents standardized experimental protocols for conducting forced degradation studies and a framework for a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction

This compound, also known as N-Boc-4-fluoroaniline, is a crucial building block in the synthesis of a wide range of pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under many synthetic conditions and its facile removal under specific, controlled environments. A thorough understanding of the stability profile and degradation pathways of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop validated, stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Chemical Stability Profile

The stability of this compound is primarily influenced by pH and temperature. The Boc group is notoriously labile to acidic conditions and can also be cleaved at elevated temperatures. Conversely, it exhibits significant stability under neutral and basic conditions at ambient temperature.

pH-Dependent Stability

-

Acidic Conditions: this compound readily degrades under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid of 4-fluoroaniline is unstable and rapidly decarboxylates to yield 4-fluoroaniline and carbon dioxide. This degradation pathway is the standard method for the deprotection of Boc-protected amines.[1]

-

Neutral Conditions: The compound is generally stable at neutral pH and ambient temperature. Hydrolysis under neutral conditions is typically slow.

-

Alkaline Conditions: this compound demonstrates high stability in basic media. The Boc protecting group is resistant to nucleophilic attack and alkaline hydrolysis under standard conditions, making it a suitable protecting group in synthetic steps involving basic reagents.[1]

Thermal Stability

Thermolytic cleavage of the Boc group can occur at elevated temperatures, typically above 100-150°C.[2] The degradation proceeds through a mechanism similar to the acid-catalyzed pathway, resulting in the formation of 4-fluoroaniline, isobutylene, and carbon dioxide. The reaction rate is temperature-dependent, with higher temperatures leading to faster degradation.[3]

Photostability

While specific photostability data for this compound is not extensively available, aromatic compounds, particularly anilines and their derivatives, can be susceptible to photodegradation. Potential photodegradation pathways could involve complex radical reactions, leading to a variety of degradation products. It is crucial to protect the compound from light during storage.

Degradation Pathways

The primary degradation pathways for this compound under stress conditions are summarized below.

Acid-Catalyzed Hydrolysis

The dominant degradation pathway in an acidic environment is the cleavage of the Boc group to yield 4-fluoroaniline.

Caption: Acid-catalyzed degradation of this compound.

Thermal Degradation

High temperatures induce the cleavage of the Boc group, following a pathway analogous to acid-catalyzed degradation.

Caption: Thermal degradation of this compound.

Quantitative Stability Data

| Stress Condition | Reagent/Parameters | Expected Stability | Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Low | 4-Fluoroaniline |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | High | No significant degradation expected |

| Oxidative | 3% H₂O₂, RT, 24h | Moderate to High | Oxidized aromatic species |

| Thermal (Dry Heat) | 105°C, 48h | Moderate to Low | 4-Fluoroaniline |

| Photolytic | ICH Q1B conditions | Moderate | Complex mixture of degradants |

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Thermal Degradation: Expose the solid compound to dry heat at 105°C in a calibrated oven for 48 hours. At appropriate time points, weigh a sample of the stressed solid, dissolve it in the initial solvent, and dilute with the mobile phase.

-

Photodegradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions.

Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of A, ramp up B to elute degradants and the parent compound. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 240 nm) |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound under neutral and basic conditions but is susceptible to degradation in acidic environments and at elevated temperatures. The primary degradation pathway involves the cleavage of the Boc protecting group to yield 4-fluoroaniline. A comprehensive understanding of these stability characteristics and degradation pathways is essential for the development of robust synthetic processes and stable drug formulations. The implementation of systematic forced degradation studies, coupled with a validated stability-indicating HPLC method, is critical for ensuring the quality and regulatory compliance of pharmaceutical products derived from this key intermediate.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of N-Boc-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-fluoroaniline, also known as tert-butyl (4-fluorophenyl)carbamate, is a vital building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The strategic introduction of various functional groups onto its aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of its synthetic utility. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic aromatic substitution on this versatile substrate.

The regiochemical outcome of these reactions is governed by the interplay of the directing effects of the two substituents on the aniline ring: the N-Boc (tert-butyloxycarbonyl) group and the fluorine atom. The N-Boc group, an electron-donating group, is ortho, para-directing and activating. Conversely, the fluorine atom, a halogen, is also ortho, para-directing but is a deactivating group. Given that the para position is occupied by the fluorine atom, electrophilic attack is predominantly directed to the positions ortho to the strongly activating N-Boc group.

This guide will delve into specific electrophilic substitution reactions, including nitration, halogenation (bromination and iodination), sulfonation, and formylation, providing detailed experimental procedures and summarizing key reaction data in accessible tables.

Boc Protection of 4-Fluoroaniline

The first step in many synthetic routes involving 4-fluoroaniline is the protection of the amino group to modulate its reactivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Experimental Protocol: Boc Protection

Materials:

-

4-Fluoroaniline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))

-

An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

Procedure:

-

Dissolve 4-fluoroaniline in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure N-Boc-4-fluoroaniline.

A general workflow for the Boc protection of 4-fluoroaniline is depicted below.

Electrophilic Aromatic Substitution Reactions

The electron-donating N-Boc group strongly directs incoming electrophiles to the positions ortho to it (C2 and C6). The deactivating, yet ortho, para-directing fluorine atom at the para position (C4) reinforces this directing effect towards the C2 and C6 positions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as an amino group.

| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |

| Nitration | HNO₃, H₂SO₄, 0 °C to rt | High | tert-Butyl (4-fluoro-2-nitrophenyl)carbamate |

Experimental Protocol: Nitration

Materials:

-

N-Boc-4-fluoroaniline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

Procedure:

-

Carefully add N-Boc-4-fluoroaniline to a flask containing concentrated sulfuric acid, maintaining the temperature at 0 °C with an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature and stir for an additional period.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure tert-butyl (4-fluoro-2-nitrophenyl)carbamate.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, I) onto the aromatic ring.

Bromination is typically achieved using reagents like N-bromosuccinimide (NBS).

| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |

| Bromination | NBS, Acetonitrile, rt | Good | tert-Butyl (2-bromo-4-fluorophenyl)carbamate |

Experimental Protocol: Bromination

Materials:

-

N-Boc-4-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve N-Boc-4-fluoroaniline in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide to the solution in one portion.

-

Stir the reaction mixture at room temperature for the specified time.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure tert-butyl (2-bromo-4-fluorophenyl)carbamate.

Iodination can be performed using reagents such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst.

| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |

| Iodination | NIS, Trifluoroacetic acid (TFA), DCM, rt | Moderate to Good | tert-Butyl (4-fluoro-2-iodophenyl)carbamate |

Experimental Protocol: Iodination

Materials:

-

N-Boc-4-fluoroaniline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-4-fluoroaniline in dichloromethane.

-

Add N-iodosuccinimide to the solution.

-

Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to give the desired product.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction typically requires strong sulfonating agents.

| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |

| Sulfonation | Fuming Sulfuric Acid (Oleum), 0 °C to rt | Moderate | 2-(tert-Butoxycarbonylamino)-5-fluorobenzenesulfonic acid |

Experimental Protocol: Sulfonation

Materials:

-

N-Boc-4-fluoroaniline

-

Fuming Sulfuric Acid (Oleum)

-

Ice bath

Procedure:

-

Carefully add N-Boc-4-fluoroaniline to fuming sulfuric acid at 0 °C with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product can be collected by filtration, washed with cold water, and dried.

Formylation

Formylation introduces a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.[1][2][3]

| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |

| Formylation | POCl₃, DMF, 0 °C to rt, then H₂O | Good | tert-Butyl (4-fluoro-2-formylphenyl)carbamate |

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

N-Boc-4-fluoroaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

-

To this reagent, add a solution of N-Boc-4-fluoroaniline in DMF dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for the specified time.

-

Pour the reaction mixture into a beaker of ice water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the formylated product.

Conclusion

This technical guide has provided a detailed overview of the key electrophilic aromatic substitution reactions on N-Boc-4-fluoroaniline. The regioselectivity of these reactions is consistently directed to the ortho-position relative to the N-Boc group, a consequence of its strong activating and directing nature. The experimental protocols and tabulated data herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and predictable functionalization of this important synthetic intermediate. Careful control of reaction conditions is paramount to achieving high yields and purity of the desired substituted products.

References

Biological Activity Screening of Fluorinated Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Carbamates, recognized for their diverse biological activities, serve as a versatile scaffold in medicinal chemistry.[3] The strategic combination of a carbamate core with fluorine substitution has yielded a plethora of compounds with significant potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of fluorinated carbamates, focusing on their synthesis, and their diverse roles as enzyme inhibitors, anticancer, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant workflows and signaling pathways are presented to facilitate further research and development in this promising area.

Data Presentation: Biological Activities of Fluorinated Carbamates

The biological activities of various fluorinated carbamates are summarized below, with quantitative data presented to allow for comparative analysis.

Cholinesterase Inhibition

Fluorinated carbamates have been extensively investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[4] The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1b | Acetylcholinesterase (AChE) | 38.98 | [1] |

| 5d | Butyrylcholinesterase (BChE) | 1.60 | [1] |

| 3a | Butyrylcholinesterase (BChE) | 311.0 | [1] |

| CD 3F | Butyrylcholinesterase (BChE) | ~0.076 | [5] |

| CD 3,5F | Butyrylcholinesterase (BChE) | ~0.076 | [5] |

| CN 4F | Acetylcholinesterase (AChE) | 3.9 | [5] |

Anticancer Activity

The cytotoxic effects of fluorinated carbamates against various cancer cell lines are crucial indicators of their potential as anticancer agents. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | HepG2 (Liver Cancer) | 4.23 | [6][7] |

| Compound 1d | MDA-MB-231 (Breast Cancer) | 5.59 | [8] |

| Compound 1d | PC-3 (Prostate Cancer) | 5.24 | [8] |

| Compound 1g | Various (13 lines) | 1.93 - 7.00 | [8] |

| Compound 1m | Various (13 lines) | 1.93 - 7.00 | [8] |

Antimicrobial and Antifungal Activity

The efficacy of fluorinated carbamates against bacterial and fungal pathogens is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Best Compounds | Streptococci (erm and mef resistant) | 0.03-0.12 | [9] |

| Best Compounds | Haemophilus influenzae | 2-4 | [9] |

| Several Compounds | Enterococci (erm(B)-containing) | 2-8 | [9] |

| BTA3 | Candida albicans | 64 | [10] |

| BTA3 | Candida parapsilosis | 32 | [10] |

| Compound 1af | Fusarium graminearum | 12.50 (EC50) | [11] |

| Compound 1z | Fusarium oxysporum | 16.65 (EC50) | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the biological activity screening of fluorinated carbamates are provided below.

General Synthesis of N-Aryl Carbamates

A general method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol.[12]

Materials:

-

Aryl chloride or aryl triflate

-

Sodium cyanate (NaOCN)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., SPhos)

-

Alcohol (e.g., methanol, ethanol)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide, sodium cyanate, palladium catalyst, and ligand.

-

Add the anhydrous solvent and the desired alcohol.

-

Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl carbamate.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and the inhibitory effect of test compounds.[13][14]

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

-

AChE or BChE enzyme solution

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI) to all wells except the blank.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compound solutions at various concentrations

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the subsequent wells across the row.

-

Inoculate each well with 50 µL of the standardized microbial inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the biological activity screening of fluorinated carbamates.

Experimental Workflows

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]